molecular formula C26H23NO3 B15036164 (1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate

(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate

Cat. No.: B15036164
M. Wt: 397.5 g/mol
InChI Key: MFQWHYROSXKEEH-UHFFFAOYSA-N
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Description

(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate typically involves the reaction of 1-benzoyl-2,2,4-trimethylquinoline with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties. Its ability to modulate multiple pathways makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate

InChI

InChI=1S/C26H23NO3/c1-18-17-26(2,3)27(24(28)19-10-6-4-7-11-19)23-15-14-21(16-22(18)23)30-25(29)20-12-8-5-9-13-20/h4-17H,1-3H3

InChI Key

MFQWHYROSXKEEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)(C)C

Origin of Product

United States

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